2-(2-methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
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Description
The compound is a derivative of 2-methoxy-5-nitrophenol , which is an organic compound with the linear formula CH3OC6H3(NO2)OH . It’s also related to 2-methoxy-5-nitrophenyl isocyanate , another organic compound with the molecular formula C8H6N2O4 .
Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. For example, 2-methoxy-5-nitrophenol has a methoxy group (OCH3), a nitro group (NO2), and a hydroxyl group (OH) attached to a benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, 2-methoxy-5-nitrophenol is a solid with a melting point of 103-107 °C . 2-Methoxy-5-nitrophenyl isocyanate has a melting point of 112-115 °C .Safety and Hazards
The safety and hazards would also depend on the exact structure of the compound. For example, 2-methoxy-5-nitrophenol is classified as an eye irritant, skin irritant, and may cause respiratory irritation . 2-Methoxy-5-nitrophenyl isocyanate is classified as harmful if swallowed, in contact with skin or if inhaled, and may cause an allergic skin reaction .
Properties
IUPAC Name |
2-(2-methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-13-8-7-11(18(19)20)9-12(13)15-17-16-14(22-15)10-5-3-2-4-6-10/h2-9,15,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODIBCQTFOGQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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